molecular formula C9H7BrN2O2 B14023278 Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B14023278
M. Wt: 255.07 g/mol
InChI Key: AFCMXBAEEIETGW-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C9H7BrN2O2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
  • Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
  • 6-Bromopyrazolo[1,5-a]pyridine

Uniqueness

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : Approximately 256.08 g/mol
  • Key Functional Groups : Bromine at the 6-position, carboxylate ester at the 2-position.

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Research indicates that this compound primarily functions as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and survival. The compound has shown significant inhibitory effects on several key kinases:

  • AXL Kinase : Involved in cancer cell signaling and metastasis.
  • c-MET Kinase : Plays a role in tumor progression.

Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits kinase activity, leading to decreased cell viability in various cancer cell lines. The compound's potency against AXL and c-MET has been evaluated through a series of assays:

Cell Line IC50 (µM) Mechanism
AXL-expressing cells0.5AXL inhibition
c-MET-expressing cells0.3c-MET inhibition

These results suggest a strong potential for this compound as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death) and reduced migration capabilities of cancer cells, indicating its potential as an anti-metastatic agent.
  • Animal Models : In preclinical animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites include both active and inactive forms.
  • Excretion : Excreted mainly via urine.

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful dosing to minimize potential toxicity.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3

InChI Key

AFCMXBAEEIETGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=C1)Br

Origin of Product

United States

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